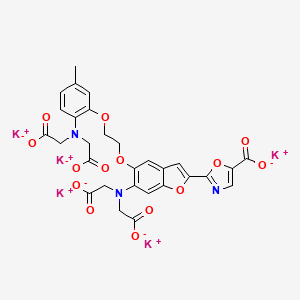![molecular formula C21H23ClN4O B2536157 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,6-dimethylphenyl)piperazine CAS No. 860784-30-1](/img/structure/B2536157.png)
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,6-dimethylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,6-dimethylphenyl)piperazine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and psychoactive drugs . The molecule also includes a 1,2,4-oxadiazole ring, which is known for its wide spectrum of biological activities .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various chemical reactions. Unfortunately, specific synthesis methods for this exact compound were not found in the available literature .
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. The structure of this compound, as suggested by its name, includes a piperazine ring and a 1,2,4-oxadiazole ring. These rings are connected by a methylene (-CH2-) group .
Chemical Reactions Analysis
The chemical reactions involving this compound could be quite complex due to the presence of multiple functional groups. The piperazine ring is known to undergo reactions with various electrophiles, and the oxadiazole ring can participate in nucleophilic substitution reactions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Metabolic Pathways
Research into the metabolic pathways of arylpiperazine derivatives, which are structurally related to the compound , has shown that these compounds undergo extensive pre-systemic and systemic metabolism. This includes CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which are known for their variety of serotonin receptor-related effects. These metabolites distribute extensively in tissues, including the brain, which is the target site of most arylpiperazine derivatives. This exploration of metabolism pathways is crucial for understanding the pharmacological actions and potential side effects of these compounds (Caccia, 2007).
Pharmacological Activities and Therapeutic Potential
Various studies have highlighted the therapeutic potential of piperazine and oxadiazole derivatives, including those structurally related to the mentioned compound. These studies show:
The potential of piperazine derivatives in treating conditions like depression, psychosis, anxiety, and particularly their activity against Mycobacterium tuberculosis. Notably, piperazine is a versatile scaffold in numerous marketed drugs with diverse pharmacological activities (Girase et al., 2020).
The significance of the oxadiazole ring, particularly 1,3,4-oxadiazole, in synthesizing new drug candidates. These rings are noted for their widespread biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Oxadiazole derivatives are recognized for their potential as a core structure in the development of new therapeutic agents with varied biological activities (Bala et al., 2010).
Research progress in the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, showcasing their antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. This emphasizes the biological relevance of oxadiazole derivatives in the medicinal chemistry field, providing a basis for future drug development (Wang et al., 2022).
Zukünftige Richtungen
The future directions for research on this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, exploration of its potential biological activities, and assessment of its safety and hazards. Such research could contribute to the development of new pharmaceuticals or other useful products .
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-5-[[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O/c1-15-4-3-5-16(2)20(15)26-12-10-25(11-13-26)14-19-23-21(24-27-19)17-6-8-18(22)9-7-17/h3-9H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHYISUSSVTYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,6-dimethylphenyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorobenzyl)-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2536074.png)

![2-(2-Methoxyphenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2536076.png)
![N-(4-acetylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2536077.png)

![3-methyl-4-oxo-1-phenyl-N-(4-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2536080.png)


![3-(1H-Pyrazol-4-yl)benzo[d]isoxazole](/img/structure/B2536085.png)
![5-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2536089.png)
![Methyl 3-[(4-chlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2536093.png)


![N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2536097.png)